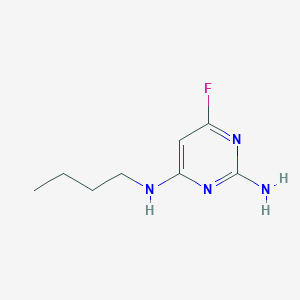

N4-butyl-6-fluoropyrimidine-2,4-diamine

Description

N4-Butyl-6-fluoropyrimidine-2,4-diamine is a pyrimidine derivative featuring a fluorine atom at position 6 of the pyrimidine ring and a butyl group substituted at the N4 amine. Pyrimidine-2,4-diamine derivatives are recognized for their versatility in medicinal chemistry, often serving as scaffolds for drug discovery due to their hydrogen-bonding capabilities and tunable electronic properties. The fluorine substituent enhances electronegativity and metabolic stability, while the N4-butyl group likely increases lipophilicity, influencing membrane permeability and pharmacokinetics.

Properties

IUPAC Name |

4-N-butyl-6-fluoropyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FN4/c1-2-3-4-11-7-5-6(9)12-8(10)13-7/h5H,2-4H2,1H3,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSJTJJSMGOSAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=NC(=N1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-butyl-6-fluoropyrimidine-2,4-diamine typically involves the reaction of 2,4-dichloropyrimidine with butylamine and a fluorinating agent. The process can be summarized as follows:

Starting Material: 2,4-dichloropyrimidine.

Reaction with Butylamine: The 2,4-dichloropyrimidine is reacted with butylamine to introduce the butyl group at the N4 position.

Fluorination: The resulting intermediate is then treated with a fluorinating agent, such as cesium fluoride, in an aprotic dipolar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to introduce the fluorine atom at the 6-position

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N4-butyl-6-fluoropyrimidine-2,4-diamine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom at the 6-position can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Substitution Reactions: The butyl group at the N4 position can be substituted with other alkyl or aryl groups

Common Reagents and Conditions

Nucleophilic Substitution: Cesium fluoride in DMF or NMP.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound with altered functional groups

Scientific Research Applications

N4-butyl-6-fluoropyrimidine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N4-butyl-6-fluoropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 6-position and the butyl group at the N4 position contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below summarizes key structural differences and inferred properties of N4-butyl-6-fluoropyrimidine-2,4-diamine and related compounds:

Key Observations:

- Substituent Effects : Fluorine at position 6 (target compound) enhances electronegativity and metabolic stability compared to methyl () or chlorine (). The N4-butyl group increases lipophilicity relative to smaller groups like dimethyl () or aromatic substituents ().

- Hydrogen Bonding: Pyrimidine-2,4-diamines with unmodified amino groups (e.g., ) form stable hydrogen-bonded networks, critical for molecular recognition. The butyl group may reduce hydrogen-bonding capacity compared to polar substituents.

Biological Activity

N4-butyl-6-fluoropyrimidine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of pyrimidine derivatives characterized by their two amino groups and a fluorine substitution. The general structure can be represented as follows:

This structure is significant for its interaction with biological targets, particularly in cancer treatment.

Research indicates that this compound may function as an inhibitor of specific protein interactions involved in cancer progression. For instance, it has been shown to inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various lymphomas. The compound's mechanism involves blocking the interaction between BCL6 and its corepressors, thereby reactivating BCL6 target genes that are crucial for cell cycle regulation and apoptosis .

Anticancer Activity

- BCL6 Inhibition : In vitro studies demonstrated that this compound effectively inhibited the growth of diffuse large B-cell lymphoma (DLBCL) cells. The compound showed an IC50 value indicating potent activity against BCL6 interactions at low concentrations .

- Germinal Center Formation : The compound significantly impaired germinal center formation and immunoglobulin affinity maturation in murine models, suggesting its potential utility in treating conditions associated with abnormal immune responses .

- In Vivo Efficacy : In vivo studies revealed that this compound could suppress tumor growth effectively when administered at low doses, reinforcing its therapeutic potential against certain types of cancer .

Comparative Biological Activity

To illustrate the biological activity of this compound compared to other compounds in its class, the following table summarizes key findings:

| Compound | Mechanism of Action | IC50 (µM) | Efficacy (In Vitro/In Vivo) |

|---|---|---|---|

| This compound | BCL6 Inhibition | 19.4 | Effective against DLBCL |

| N-(3-chloro-4-methoxyphenyl)-N2-isobutyl-5-fluoro-2,4-pyrimidinediamine | BCL6 Inhibition | 15.0 | Stronger effects in vivo |

| PD0332991 (Palbociclib) | CDK4/6 Inhibition | 10.0 | Approved for breast cancer |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.